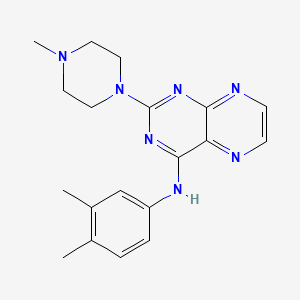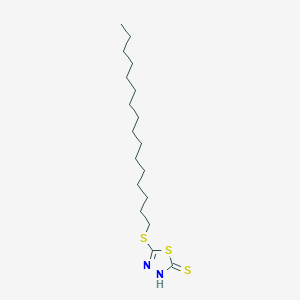
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione, also known as HDT, is a compound that has been widely studied in recent years due to its potential applications in scientific research. HDT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been shown to possess a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer activities.
作用機序
The mechanism of action of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. It has also been shown to activate antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and physiological effects:
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to possess antifungal and antibacterial activities. In addition, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess neuroprotective properties, which make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It is also relatively non-toxic, which makes it safe for use in animal studies. However, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione also has some limitations for use in lab experiments. It is not very water-soluble, which makes it difficult to administer orally. It also has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body.
将来の方向性
There are several potential future directions for research on 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione. One area of research could be the development of new methods for synthesizing 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione that are more efficient and cost-effective. Another area of research could be the development of new formulations of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione that are more water-soluble and easier to administer. Additionally, further research could be conducted to investigate the potential applications of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione in the treatment of other diseases, such as cancer and neurodegenerative diseases.
合成法
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can be synthesized using a variety of methods, including the reaction of 1,2-diaminoethane with carbon disulfide, followed by reaction with hexadecyl bromide. Another method involves the reaction of 1,2-diaminopropane with thiocarbonyl S-methyl ester, followed by reaction with hexadecyl bromide. Both methods result in the formation of 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione as a white crystalline solid.
科学的研究の応用
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been studied extensively for its potential applications in scientific research. It has been shown to possess a range of interesting properties that make it useful for a variety of applications. For example, 5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been shown to possess anti-inflammatory properties, which make it useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to possess antioxidant properties, which make it useful for the prevention of oxidative stress-related diseases such as Alzheimer's disease.
特性
IUPAC Name |
5-hexadecylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-20-19-17(21)23-18/h2-16H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUZNRQQCFRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hexadecylsulfanyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


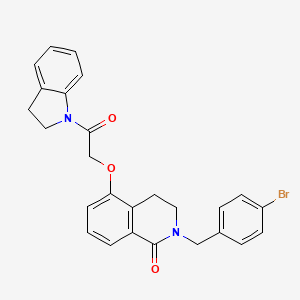
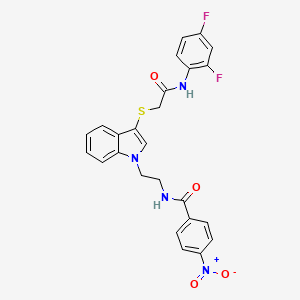
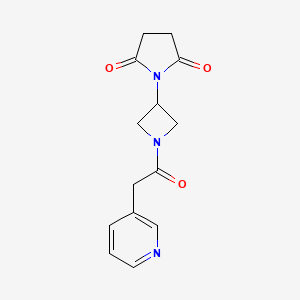
![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)

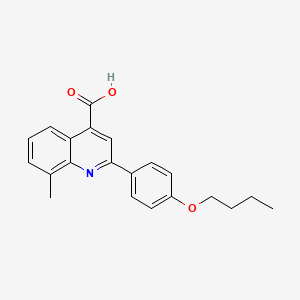
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)
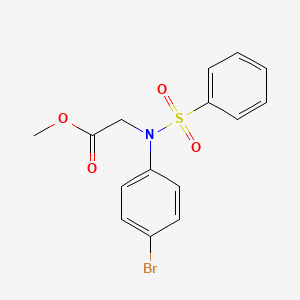
![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)
